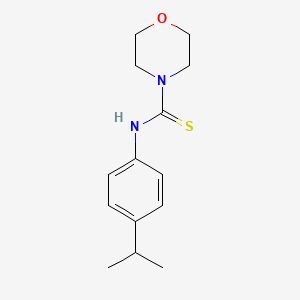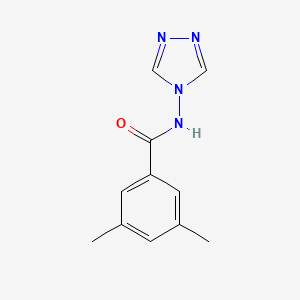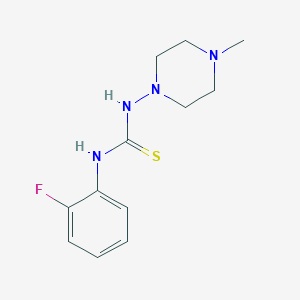
N-(4-isopropylphenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-morpholinecarbothioamide, commonly known as isothiocyanate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Isothiocyanate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, isothiocyanate has been shown to have anticancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, isothiocyanate has been used as a natural pesticide, as it can repel and kill insects and other pests. In environmental science, isothiocyanate has been studied for its potential use in water treatment, as it can remove heavy metals and other pollutants from water.
Mécanisme D'action
The mechanism of action of isothiocyanate varies depending on the specific application. In medicine, isothiocyanate induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In agriculture, isothiocyanate acts as a natural pesticide by repelling and killing insects and other pests. In environmental science, isothiocyanate removes heavy metals and other pollutants from water by forming stable complexes with these substances.
Biochemical and Physiological Effects:
Isothiocyanate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, the repelling and killing of insects and other pests, and the removal of heavy metals and other pollutants from water.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using isothiocyanate in lab experiments include its effectiveness as a natural pesticide, its ability to remove heavy metals and other pollutants from water, and its potential as an anticancer agent. However, the limitations of using isothiocyanate in lab experiments include its toxicity to humans and animals, its potential to cause environmental harm if not used properly, and the difficulty of synthesizing and handling the compound.
Orientations Futures
There are several future directions for research on isothiocyanate, including the development of new synthesis methods that are less toxic and more efficient, the exploration of new applications in medicine, agriculture, and environmental science, and the investigation of the compound's potential as a therapeutic agent for other diseases besides cancer. Additionally, further research is needed to better understand the mechanism of action of isothiocyanate and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
Isothiocyanate can be synthesized through various methods, including the reaction of an amine with carbon disulfide and a halogenating agent, the reaction of an isocyanate with a thiol, and the reaction of a primary amine with a thiocyanate. The most common method for synthesizing isothiocyanate is through the reaction of an amine with carbon disulfide and a halogenating agent, such as iodine or bromine.
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11(2)12-3-5-13(6-4-12)15-14(18)16-7-9-17-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXAZXUOUXPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)





![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)

